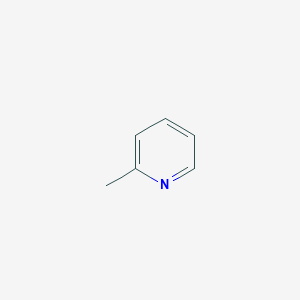
2-Methylpyridine
Cat. No. B031789
Key on ui cas rn:
109-06-8
M. Wt: 93.13 g/mol
InChI Key: BSKHPKMHTQYZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08461257B2
Procedure details


Under ambient temperature, nitrogen gas is fed into a 500 ml three-necked flask polymerization vessel. All reactions are performed under a nitrogen environment. About 160 g of DMAC used as solvent is added into the flask. About 18.77 g (0.059 mole) of TMFB are dissolved into the DMAC. After the TMFB is completely dissolved in the DMAC solvent, about 13.35 g (0.045 moles) of BPDA and about 7.87 g (0.015 moles) of BPADA are added into the liquid solution, which is then continuously agitated for about 4 hours for forming a PAA solution with a viscosity of about 150,000 cP. The PAA solution is mixed with a dehydrant acetic anhydride and a catalyst picoline with a PAA:acetic anhydride:picoline molar ratio of about 1:2:1 to obtain a precursor solution. A polyimide film is casted in the same manner as Example 1.





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6](C2C=C[C:10]3[C:13]([O:15][C:16](=[O:17])[C:9]=3C=2)=[O:14])=[CH:5][C:4]2C(OC(=O)[C:3]=2[CH:2]=1)=O.C(OC(=O)C)(=O)C.CC([N:33](C)C)=O>>[C:13]([O:15][C:16](=[O:17])[CH3:9])(=[O:14])[CH3:10].[N:33]1[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=1[CH3:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is then continuously agitated for about 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Under ambient temperature, nitrogen gas is fed into a 500 ml three-necked flask polymerization vessel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added into the flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added into the liquid solution, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for forming a PAA solution with a viscosity of about 150,000 cP
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08461257B2
Procedure details


Under ambient temperature, nitrogen gas is fed into a 500 ml three-necked flask polymerization vessel. All reactions are performed under a nitrogen environment. About 160 g of DMAC used as solvent is added into the flask. About 18.77 g (0.059 mole) of TMFB are dissolved into the DMAC. After the TMFB is completely dissolved in the DMAC solvent, about 13.35 g (0.045 moles) of BPDA and about 7.87 g (0.015 moles) of BPADA are added into the liquid solution, which is then continuously agitated for about 4 hours for forming a PAA solution with a viscosity of about 150,000 cP. The PAA solution is mixed with a dehydrant acetic anhydride and a catalyst picoline with a PAA:acetic anhydride:picoline molar ratio of about 1:2:1 to obtain a precursor solution. A polyimide film is casted in the same manner as Example 1.





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6](C2C=C[C:10]3[C:13]([O:15][C:16](=[O:17])[C:9]=3C=2)=[O:14])=[CH:5][C:4]2C(OC(=O)[C:3]=2[CH:2]=1)=O.C(OC(=O)C)(=O)C.CC([N:33](C)C)=O>>[C:13]([O:15][C:16](=[O:17])[CH3:9])(=[O:14])[CH3:10].[N:33]1[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=1[CH3:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is then continuously agitated for about 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Under ambient temperature, nitrogen gas is fed into a 500 ml three-necked flask polymerization vessel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added into the flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added into the liquid solution, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for forming a PAA solution with a viscosity of about 150,000 cP
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
